2-Amino-7-bromo-3H-quinazolin-4-one has the empirical formula C8H6BrN3O and a molecular weight of 240.06 g/mol . The compound features a quinazolinone core structure, characterized by a fused benzene and pyrimidine ring. Its structure can be represented by the SMILES notation: NC1=Nc2cc(Br)ccc2C(=O)N1. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer research.
While there is currently no scientific literature available detailing the specific research applications of 2-Amino-7-bromo-3H-quinazolin-4-one, several commercial vendors offer this compound for purchase [, , ]. This suggests potential scientific interest, though the specific research areas have not yet been published.
-Amino-7-bromo-3H-quinazolin-4-one belongs to the class of quinazolinone compounds. Quinazolinones are known for a variety of biological activities, including antibacterial, antifungal, and antitumor properties. The presence of the bromine atom and the amino group in specific positions on the molecule could potentially influence these activities.
Given the presence of functional groups associated with biological activity and the lack of current research, 2-Amino-7-bromo-3H-quinazolin-4-one is a potential candidate for further scientific investigation. Researchers may explore its properties in various areas, such as:
These reactions are often employed in synthetic pathways to develop novel derivatives with improved pharmacological properties .
2-Amino-7-bromo-3H-quinazolin-4-one exhibits a range of biological activities:
The synthesis of 2-Amino-7-bromo-3H-quinazolin-4-one can be achieved through several methods:
The applications of 2-Amino-7-bromo-3H-quinazolin-4-one span various fields:
Interaction studies indicate that 2-Amino-7-bromo-3H-quinazolin-4-one interacts with various biological targets:
Several compounds share structural similarities with 2-Amino-7-bromo-3H-quinazolin-4-one. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-Aminoquinazoline | Lacks bromine; simpler structure | Antimicrobial properties |
7-Bromoquinazolin | Similar core; no amino group | Potential anticancer activity |
2-Amino-4(3H)-quinazolinone | Different substitution pattern | Anticonvulsant effects |
Each compound exhibits unique properties and activities, but 2-Amino-7-bromo-3H-quinazolin-4-one stands out due to its specific bromination and amino functionality, enhancing its biological activity profile.